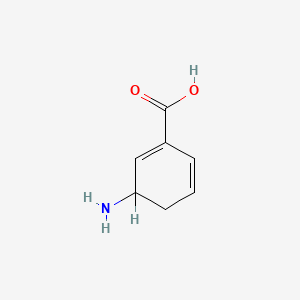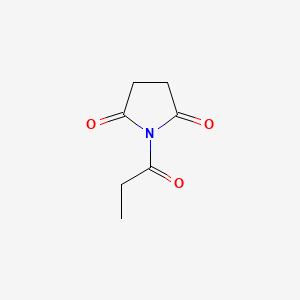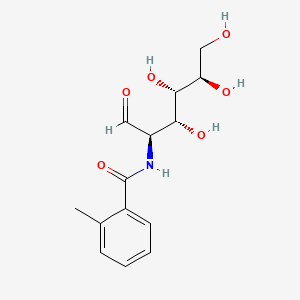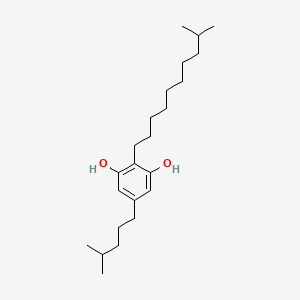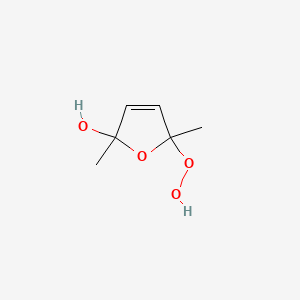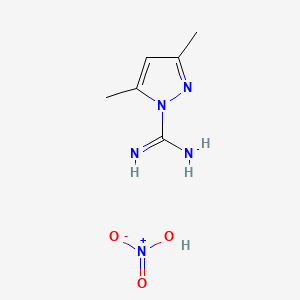
Butyrate de linalyle
Vue d'ensemble
Description
Linalyl butyrate, also known as 3,7-dimethylocta-1,6-dien-3-yl butanoate, is an ester formed from linalool and butyric acid. It is a naturally occurring compound found in various essential oils and is known for its pleasant fruity and floral aroma. This compound is widely used in the fragrance and flavor industries due to its appealing scent.
Applications De Recherche Scientifique
Linalyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mécanisme D'action
Target of Action
Linalyl butyrate is a compound that primarily targets the olfactory receptors, contributing to the perception of certain scents . It is often used in the fragrance industry due to its fresh, fruity, and floral aroma .
Mode of Action
It is known that the compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a specific scent .
Biochemical Pathways
The biochemical pathways affected by Linalyl butyrate are primarily related to olfaction, the sense of smell. When inhaled, the compound binds to specific olfactory receptors, initiating a cascade of biochemical reactions that lead to the generation of nerve impulses. These impulses are then transmitted to the brain, where they are interpreted as a specific scent .
Pharmacokinetics
As a volatile compound, it is likely rapidly absorbed through the nasal or lung epithelium when inhaled, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
The primary result of Linalyl butyrate’s action is the perception of a specific scent. This can have various effects, depending on the context. For example, in aromatherapy, the scent of Linalyl butyrate might be used to promote relaxation or enhance mood .
Action Environment
The action, efficacy, and stability of Linalyl butyrate can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity . Additionally, the presence of other volatile compounds can influence the perception of its scent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalyl butyrate can be synthesized through the esterification of linalool with butyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, linalyl butyrate is produced by the esterification of linalool with butyric acid in the presence of an acid catalyst. The reaction is conducted in large reactors, and the product is separated and purified using techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Linalyl butyrate undergoes various chemical reactions, including:
Oxidation: Linalyl butyrate can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction of linalyl butyrate can yield linalool and butyric alcohol.
Hydrolysis: In the presence of water and an acid or base catalyst, linalyl butyrate can hydrolyze to form linalool and butyric acid.
Substitution: Linalyl butyrate can undergo nucleophilic substitution reactions, where the butyrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Linalool and butyric alcohol.
Hydrolysis: Linalool and butyric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Linalyl butyrate is similar to other esters of linalool, such as linalyl acetate and linalyl propionate. These compounds share similar aromatic properties but differ in their ester groups, which can influence their volatility and solubility. Linalyl butyrate is unique in its specific fruity and floral scent, making it particularly valuable in the fragrance industry.
List of Similar Compounds
- Linalyl acetate
- Linalyl propionate
- Linalyl formate
- Linalyl isobutyrate
Propriétés
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGUOHLUFIAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861635 | |
| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or yellowish liquid with a heavy-fruity, sweet, pear-like odour | |
| Record name | Linalyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohols and oils, slightly soluble in water, 1 ml in 3 ml 80% alcohol (in ethanol) | |
| Record name | Linalyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.905 | |
| Record name | Linalyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78-36-4 | |
| Record name | Linalyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINALYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9F6ZOH3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linalyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of linalyl butyrate in pest control?
A1: Linalyl butyrate has shown potential as a repellent against specific pests. For example, it is a key component in a repellent designed to deter Tirathaba rufivena, a significant pest of palm plants. [] This repellent, incorporating linalyl butyrate alongside limonene and other agents, offers a less toxic alternative to traditional chemical pesticides. [] This approach aligns with the increasing demand for environmentally friendly pest control methods.
Q2: How does the chemical composition of essential oils containing linalyl butyrate vary across different plant species?
A2: Even within the same genus, the concentration and role of linalyl butyrate can differ drastically between species. For instance, in Cordia globosa, linalyl butyrate is a significant component of the stem essential oil (14.7%), while it is absent or present in negligible amounts in the leaves. [] Conversely, in Cordia curassavica, linalyl butyrate is not a major constituent in either the stem or leaf oils. [] This highlights the diversity of plant secondary metabolism and the need for species-specific analysis.
Q3: Can linalyl butyrate influence insect behavior?
A3: Research on the fall webworm moth (Hyphantria cunea) suggests that linalyl butyrate, found in several of its host plants, elicits a strong electrophysiological response from the moth's antennae. [] This implies the compound may act as a volatile signal influencing the moth's behavior. Interestingly, while linalyl butyrate itself did not affect oviposition, other host-derived volatiles like dibutyl phthalate and phytol significantly increased mating rates in the moth. [] This highlights the complex interplay of multiple volatile compounds in insect chemical ecology.
Q4: Are there any safety concerns regarding the use of linalyl butyrate as a feed additive?
A4: The European Food Safety Authority (EFSA) has evaluated linalyl butyrate for its safety as a flavouring compound in animal feed. [] Their findings indicate that using linalyl butyrate as a feed additive at a concentration of 5 mg/kg complete feed poses no safety concerns for various animal species, consumers of animal products, or the environment. [] This approval underscores the importance of rigorous safety assessments for feed additives.
Q5: What are the potential applications of linalyl butyrate in the food and beverage industry?
A5: Linalyl butyrate, known for its pleasant aroma, is a key component in recreating the distinctive scent of Sim flower (Rhodomyrtus tomentosa) for use in food products. [] Researchers have successfully developed formulations incorporating linalyl butyrate, alongside other natural aroma compounds, to enhance the sensory appeal of Sim fruit products like syrups, jams, and wines. [] This highlights the growing interest in using natural flavor and fragrance compounds in food applications.
Q6: Is there evidence suggesting that the composition of essential oils, including those containing linalyl butyrate, can impact exercise recovery?
A6: A comparative study investigated the effects of various citrus essential oils on exercise-induced fatigue in mice, including sweet orange oil (rich in linalyl butyrate), lemon oil, and bergamot oil. [] While all three oils showed some potential in mitigating fatigue through different mechanisms, bergamot oil, with a linalyl butyrate content of 17.8%, demonstrated the highest efficacy. [] This suggests that the specific composition of essential oils, including the presence and concentration of linalyl butyrate, plays a crucial role in their biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


